
4-Bromo-2-iso-propyl-3-methylanisole
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Description
4-Bromo-2-iso-propyl-3-methylanisole is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-iso-propyl-3-methylanisole?
- Methodology : The compound can be synthesized via electrophilic aromatic substitution. A precursor like 2-iso-propyl-3-methylanisole can undergo bromination using CuBr₂ in a polar aprotic solvent (e.g., DMSO or DMF) under controlled temperature (50–80°C). Reaction progress is monitored via TLC, and purification is achieved through column chromatography using hexane/ethyl acetate gradients. This approach is analogous to methods used for brominated anisoles like 4-Bromo-3-chloroanisole .
Q. How can the purity and structure of this compound be confirmed?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR can confirm substituent positions (e.g., iso-propyl vs. n-propyl groups) by analyzing splitting patterns and chemical shifts.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected ~257 g/mol for C₁₁H₁₅BrO).
- HPLC : Purity >95% is achievable using a C18 column with acetonitrile/water mobile phases. Reference standards (e.g., deuterated analogs like this compound-d₃) may aid quantification .
Properties
Molecular Formula |
C11H15BrO |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2-methyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-7(2)11-8(3)9(12)5-6-10(11)13-4/h5-7H,1-4H3 |
InChI Key |
ASOZZOSLNCKYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(C)C)OC)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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